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Compound of Interest

Compound Name: 2-Bromo-6-methoxyaniline

Cat. No.: B1361550 Get Quote

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear

Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid

Chromatography-Mass Spectrometry (LC-MS) spectra of 2-Bromo-6-methoxyaniline.

Designed for researchers, scientists, and drug development professionals, this document

outlines detailed experimental protocols and presents a thorough interpretation of the spectral

data, crucial for the identification, purity assessment, and structural elucidation of this

compound.

Structural and Analytical Overview
2-Bromo-6-methoxyaniline (CAS No: 5473-01-8) is an aromatic amine with the molecular

formula C₇H₈BrNO and a molecular weight of approximately 202.05 g/mol .[1][2] Its structure,

featuring a benzene ring substituted with a bromine atom, a methoxy group, and an amino

group, gives rise to a distinct analytical profile. Understanding its spectroscopic signature is

fundamental for quality control and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Bromo-6-methoxyaniline, ¹H and ¹³C NMR are used to confirm the identity

and substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectral Data
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The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino

protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects

of the substituents. The electron-donating amino and methoxy groups will shield the aromatic

protons, shifting them upfield, while the electron-withdrawing bromine atom will have a

deshielding effect.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-methoxyaniline in CDCl₃

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.60 - 6.70
Doublet of doublets

(dd)
~8.0, 1.0

H-4 6.95 - 7.10 Triplet (t) ~8.0

H-5 6.75 - 6.85
Doublet of doublets

(dd)
~8.0, 1.0

-NH₂ 3.60 - 4.20 Broad singlet (br s) N/A

-OCH₃ 3.80 - 3.90 Singlet (s) N/A

Interpretation:

The three aromatic protons will appear as a complex splitting pattern due to their coupling

with each other. The proton at the C-4 position is expected to be a triplet, being coupled to

both H-3 and H-5.

The methoxy group protons will appear as a sharp singlet around 3.8-3.9 ppm.

The amino group protons typically appear as a broad singlet, and their chemical shift can be

variable depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to the seven

carbon atoms in the molecule. The chemical shifts are highly dependent on the attached

substituent.
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Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-methoxyaniline in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (-NH₂) 145.0 - 147.0

C-2 (-Br) 110.0 - 112.0

C-3 115.0 - 117.0

C-4 123.0 - 125.0

C-5 118.0 - 120.0

C-6 (-OCH₃) 153.0 - 155.0

-OCH₃ 55.0 - 56.0

Interpretation:

The carbons directly attached to the electronegative nitrogen (C-1), bromine (C-2), and

oxygen (C-6) will have their chemical shifts significantly affected.

The carbon of the methoxy group will appear upfield, typically around 55-56 ppm.

Experimental Protocol for NMR Analysis
A standard protocol for NMR analysis of aromatic amines is as follows:[2]

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-6-methoxyaniline in

about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence with a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of organic compounds. A reverse-phase

HPLC method is suitable for analyzing substituted anilines like 2-Bromo-6-methoxyaniline.[3]

Typical HPLC Method Parameters
A generalized yet robust HPLC method for this type of compound would utilize a C18 column

with a mobile phase of acetonitrile and water.[3]

Table 3: Recommended HPLC Method Parameters

Parameter Recommended Condition

Column C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile

with 0.1% Formic Acid

Gradient
Start with 30% B, ramp to 95% B over 15

minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Column Temperature 30 °C

Interpretation: Under these conditions, 2-Bromo-6-methoxyaniline is expected to elute as a

sharp, well-defined peak. The retention time will be specific to this compound under the given

conditions. Purity is assessed by calculating the area percentage of the main peak relative to

the total area of all peaks in the chromatogram.

Experimental Protocol for HPLC Analysis
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Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as specified in

Table 3. Degas the solvents before use.

Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Bromo-6-
methoxyaniline in the mobile phase (at initial conditions) to prepare a stock solution of 1

mg/mL. Prepare a working standard of approximately 0.1 mg/mL by further dilution.[3]

Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately

0.1 mg/mL in the mobile phase.[3]

Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions.

Inject the standard and sample solutions.

Data Analysis: Identify the peak corresponding to 2-Bromo-6-methoxyaniline by comparing

the retention time with the standard. Calculate the purity based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-
MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass

spectrometry, providing molecular weight and structural information. Electrospray ionization

(ESI) is a suitable soft ionization technique for this compound.[4]

Expected LC-MS Data
The mass spectrum of 2-Bromo-6-methoxyaniline will provide confirmation of its molecular

weight.

Table 4: Expected Mass Spectrometry Data for 2-Bromo-6-methoxyaniline
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Parameter Expected Value

Molecular Formula C₇H₈BrNO

Monoisotopic Mass 200.97893 Da[5]

Ionization Mode Positive Electrospray Ionization (ESI+)

Expected Ion [M+H]⁺ m/z 201.9867

Isotopic Pattern

A characteristic pattern due to the presence of

Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in

two peaks of nearly equal intensity at m/z

201.9867 and 203.9847 for the [M+H]⁺ ion.

Interpretation: The most critical feature in the mass spectrum will be the isotopic pattern of the

molecular ion. The presence of a single bromine atom results in two peaks ([M]⁺ and [M+2]⁺) of

almost equal intensity, which is a definitive indicator for the presence of bromine.[1] Tandem

MS (MS/MS) could be used to fragment the molecular ion and provide further structural

information.

Experimental Protocol for LC-MS Analysis
LC Conditions: Use the same HPLC conditions as described in section 3.1. Using a volatile

buffer like formic acid is crucial for MS compatibility.

MS Instrument: Couple the HPLC system to a mass spectrometer equipped with an ESI

source.

MS Parameters (ESI+):

Capillary Voltage: 3.5 - 4.5 kV

Drying Gas (N₂) Flow: 8 - 12 L/min

Drying Gas Temperature: 300 - 350 °C

Mass Range: m/z 50 - 500
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Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic

pattern.

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to 2-
Bromo-6-methoxyaniline. Analyze the molecular ion and its isotopic distribution to confirm

the elemental composition.

Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the complete analytical

characterization of 2-Bromo-6-methoxyaniline.
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Click to download full resolution via product page

Overall analytical workflow for 2-Bromo-6-methoxyaniline.
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Click to download full resolution via product page

Logical flow for NMR-based structural elucidation.
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LC-MS Analysis Pathway
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Logical flow for LC-MS based identity confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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